molecular formula C5H10O2 B3010127 (3S,4R)-4-methyloxolan-3-ol CAS No. 1932424-95-7; 387357-58-6

(3S,4R)-4-methyloxolan-3-ol

Cat. No.: B3010127
CAS No.: 1932424-95-7; 387357-58-6
M. Wt: 102.133
InChI Key: FYIORKUEZVVKEL-RFZPGFLSSA-N
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Description

(3S,4R)-4-methyloxolan-3-ol is a chiral tetrahydrofuran derivative characterized by a hydroxyl group at the 3-position and a methyl substituent at the 4-position of the oxolane (tetrahydrofuran) ring.

Properties

CAS No.

1932424-95-7; 387357-58-6

Molecular Formula

C5H10O2

Molecular Weight

102.133

IUPAC Name

(3S,4R)-4-methyloxolan-3-ol

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

FYIORKUEZVVKEL-RFZPGFLSSA-N

SMILES

CC1COCC1O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through various methods. One common approach involves the reduction of 4-methyl-2,3-dihydrofuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 4-methyl-2,3-dihydrofuran in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, H2 with palladium catalyst.

    Substitution: SOCl2, PBr3, and other nucleophilic reagents.

Major Products Formed

Scientific Research Applications

(3S,4R)-4-methyloxolan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Synonyms: 4-Methyltetrahydro-3-furanol, AGN-PC-0CP30V, LS-70297 .
  • Stereochemistry : The (3S,4R) configuration distinguishes it from enantiomers like (3R,4S)-4-methyloxolan-3-ol .

Comparison with Similar Compounds

The following table and analysis highlight key differences between (3S,4R)-4-methyloxolan-3-ol and structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Applications/Properties References
This compound C₅H₁₀O₂ 102.13 Hydroxyl, methyl (3S,4R) Organic synthesis, chiral building block
(3R,4S)-4-methyloxolan-3-ol C₅H₁₀O₂ 102.13 Hydroxyl, methyl (3R,4S) Enantiomeric properties under study
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Hydroxyl, hydroxymethyl (3R,4R) Pharmaceutical intermediates, polymer precursors
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate C₂₄H₂₄O₈ 440.44 Ester, hydroxyl, ketone (2R,3R,4R) Specialty chemical synthesis
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate C₇H₁₂O₄ 160.17 Hydroxyl, carboxylate (3R,4S) Agrochemicals, drug discovery

Structural and Functional Insights:

Stereo- and Regioisomerism :

  • The (3S,4R) configuration of the target compound differentiates it from its (3R,4S) enantiomer, which may exhibit distinct biological activity or reactivity .
  • Substitution patterns (e.g., methyl vs. hydroxymethyl) significantly alter polarity and hydrogen-bonding capacity. For example, (3R,4R)-4-(hydroxymethyl)oxan-3-ol has enhanced hydrophilicity compared to the target compound .

Functional Group Diversity :

  • Ester Derivatives : The benzoate ester in (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate introduces aromaticity and bulkiness, reducing solubility but increasing stability .
  • Carboxylate Derivatives : Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate’s carboxylate group enables participation in nucleophilic reactions, making it valuable for drug design .

Applications: The target compound’s simplicity (methyl and hydroxyl groups) makes it a versatile chiral synthon, whereas analogs like (3R,4R)-4-(hydroxymethyl)oxan-3-ol are tailored for complex pharmaceutical targets .

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